Phenoxazine-10-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

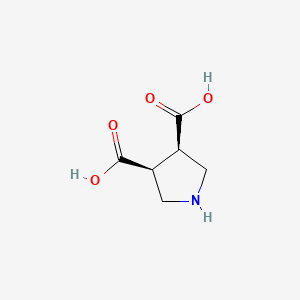

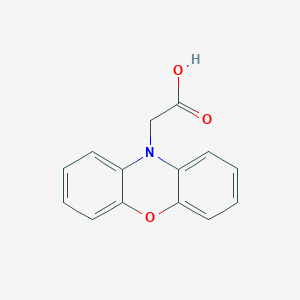

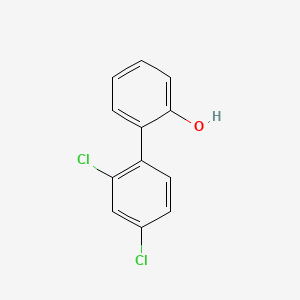

Phenoxazine-10-acetic acid is a derivative of Phenoxazine . Phenoxazine is a heterocyclic compound that consists of an oxazine fused to two benzene rings . It occurs as the central core of a number of naturally occurring chemical compounds such as dactinomycin and litmus . The molecular formula of Phenoxazine-10-acetic acid is C14H11NO3 .

Synthesis Analysis

Phenoxazines have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Various synthetic transformative stages of phenoxazine scaffolds have been highlighted in research . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .Molecular Structure Analysis

The structure of phenoxazine consists of an oxazine fused to two benzene rings . The molecular structure of Phenoxazine-10-acetic acid is yet to be fully elucidated in the literature.Chemical Reactions Analysis

Phenoxazines have found widespread applications in the fields of organoelectronics, photophysics, material sciences, and biological sciences . This has necessitated synthetic developments and modifications of the scaffold . The chemical reactivity parameters of phenoxazine-based organic photosensitizers have been determined using DFT conceptual .Applications De Recherche Scientifique

Material Science

Phenoxazine-10-acetic acid and its derivatives have found numerous applications in material science . The unique properties of these compounds have sparked interest in their use in various material science applications .

Organic Light-Emitting Diodes (OLEDs)

Phenoxazine-10-acetic acid is used in the production of organic light-emitting diodes . The optoelectronic properties of these compounds make them suitable for use in OLEDs .

Photoredox Catalyst

Phenoxazine-10-acetic acid serves as a photoredox catalyst . Its unique properties allow it to facilitate various chemical reactions when exposed to light .

Dye-Sensitized Solar Cells

Phenoxazine-10-acetic acid is used in dye-sensitized solar cells . These compounds can absorb light and convert it into electricity, making them ideal for use in solar cells .

Chemotherapy

Phenoxazine-10-acetic acid has applications in chemotherapy . Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .

Biomedical Applications

Phenoxazine-10-acetic acid and its derivatives have various biomedical applications . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .

Anticancer Drug

Actinomycin D, a well-known member of the actinomycin family with strong antitumor properties, includes a phenoxazine moiety . This suggests that phenoxazine-10-acetic acid and its derivatives should also have anticancer properties .

Biochemistry and Molecular Biology Tool

Actinomycin D, which contains a phenoxazine moiety, is also a helpful tool in biochemistry and molecular biology . It has been used to successfully treat many tumors since 1954 .

Orientations Futures

Phenoxazines have gained prominence in medicine as pharmacological lead structures from their traditional uses as dyes and pigments . Organoelectronics and material sciences have recently found these compounds and their derivatives to be quite useful . Due to this, organic synthesis has been used in an unprecedented amount of exploratory alteration of the parent structures in an effort to create novel derivatives with enhanced biological and material capabilities . This suggests a promising future direction for the study and application of Phenoxazine-10-acetic acid.

Mécanisme D'action

Target of Action

Phenoxazine-10-acetic acid, like other phenoxazine derivatives, has been found to have potential inhibitory effects on multiple cancer cell lines

Mode of Action

Phenoxazines are known to exert steric inhibition effects on many viruses through their incorporation into oligonucleotide analogs, which can bind tightly to rna target locations . This binding can block processes essential for gene regulation .

Biochemical Pathways

Phenoxazine derivatives have been found to have numerous applications in chemotherapy, and they exhibit antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . .

Propriétés

IUPAC Name |

2-phenoxazin-10-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBDTIKGNUBBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxazine-10-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)